This compound can be classified as a thiazolo-pyridine derivative. It is synthesized through various chemical methods and is primarily studied for its applications in medicinal chemistry and materials science. The synthesis typically involves the cyclization of 2-aminopyridine with thioamides under specific conditions.
The synthesis of N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine generally follows these steps:
The molecular structure of N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can be represented by the following details:
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3S |
| Molecular Weight | 211.33 g/mol |
| IUPAC Name | N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
| InChI | InChI=1S/C10H17N3S/c1-10(2,3)13-9... |
| InChI Key | LZKRSKBUHIAIGK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NC1=NC2=C(S1)NCCC2 |
The structure features a thiazole ring fused to a pyridine ring with a tert-butyl group attached to the nitrogen atom.
N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo several types of chemical reactions:
The mechanism of action for N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific biological targets. The compound may bind to enzymes or receptors within biological systems:
Ongoing research aims to elucidate the precise molecular targets and pathways influenced by this compound in various biological contexts.
The physical properties of N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Chemical properties include reactivity towards oxidation and reduction processes as well as substitution reactions that allow for functional group modifications.
N-tert-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several notable applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7